molecular formula C8H7Br2N3S B13334342 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13334342
M. Wt: 337.04 g/mol
InChI Key: WMWIFCUMAZSCRN-UHFFFAOYSA-N
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Description

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or THF.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Various substituted thiophenes depending on the reagent used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Coupling: Aryl or vinyl-substituted thiophenes.

Scientific Research Applications

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application:

    Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes through its conjugated system, contributing to its conductive properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: A precursor in the synthesis of the target compound, used in polymerization reactions.

    1-Methyl-1H-pyrazol-5-amine: A simpler analog without the thiophene ring, used in various organic synthesis applications.

Uniqueness

3-(2,5-Dibromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the dibromothiophene and pyrazole moieties, which confer specific electronic and chemical properties. This makes it particularly useful in applications requiring both aromatic stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C8H7Br2N3S

Molecular Weight

337.04 g/mol

IUPAC Name

5-(2,5-dibromothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3

InChI Key

WMWIFCUMAZSCRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(SC(=C2)Br)Br)N

Origin of Product

United States

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